molecular formula C14H21BrO3Si B13456066 3-Bromo-4-(t-butyldimethylsilyloxy)-5-methoxybenzaldehyde

3-Bromo-4-(t-butyldimethylsilyloxy)-5-methoxybenzaldehyde

Cat. No.: B13456066
M. Wt: 345.30 g/mol
InChI Key: HSHIQOHZCMXTFM-UHFFFAOYSA-N
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Description

3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde: is an organic compound with the molecular formula C13H19BrO2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methoxy group, and a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of brominating agents, methoxylating agents, and silylating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in the development of pharmaceuticals and biologically active compounds.
  • Used in the synthesis of molecules for biological assays and studies.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The bromine atom and the tert-butyldimethylsilyloxy group can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

  • 3-bromo-4-[(tert-butyldimethylsilyl)oxy]benzaldehyde
  • (3-Bromopropoxy)-tert-butyldimethylsilane
  • 1-Bromo-4-tert-butylbenzene

Comparison:

  • 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde is unique due to the presence of both a methoxy group and a tert-butyldimethylsilyloxy group, which can significantly influence its reactivity and applications.
  • (3-Bromopropoxy)-tert-butyldimethylsilane and 1-Bromo-4-tert-butylbenzene lack the methoxy group, which can result in different chemical properties and reactivity.

Properties

Molecular Formula

C14H21BrO3Si

Molecular Weight

345.30 g/mol

IUPAC Name

3-bromo-4-[tert-butyl(dimethyl)silyl]oxy-5-methoxybenzaldehyde

InChI

InChI=1S/C14H21BrO3Si/c1-14(2,3)19(5,6)18-13-11(15)7-10(9-16)8-12(13)17-4/h7-9H,1-6H3

InChI Key

HSHIQOHZCMXTFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1Br)C=O)OC

Origin of Product

United States

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